

historical development of Carboxymethyl-beta-cyclodextrin

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Compound of Interest

Compound Name: Carboxymethyl-beta-cyclodextrin

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An In-depth Technical Guide to the Historical Development of Carboxymethyl- β -Cyclodextrin

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2][3] Composed of α -1,4 linked glucopyranose units, they form a torus-like macro-ring structure with a hydrophilic exterior and a hydrophobic internal cavity.[4][5] This unique structure allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes.[5][6] The most common natural cyclodextrins are α -cyclodextrin, β -cyclodextrin, and γ -cyclodextrin, consisting of six, seven, and eight glucose units, respectively.[2]

The pioneering work on cyclodextrins dates back to 1891 with Villiers' discovery, and their structures were later elucidated in the mid-1930s.[1][7] However, their industrial significance and application in various fields, including pharmaceuticals, food, and chemicals, began to flourish in the 1970s.[2][7] While natural cyclodextrins, particularly β -cyclodextrin, are widely used, their application can be limited by factors such as relatively low aqueous solubility. To overcome these limitations, chemically modified cyclodextrin derivatives have been developed.

Among these derivatives, Carboxymethyl- β -cyclodextrin (CM- β -CD) has garnered significant attention. The introduction of carboxymethyl groups onto the β -cyclodextrin structure disrupts the intramolecular hydrogen bonding network, which significantly enhances its water solubility.[8] Furthermore, the anionic carboxyl groups can improve electrostatic interactions with guest molecules and provide sites for further chemical modification.[8] This guide provides a

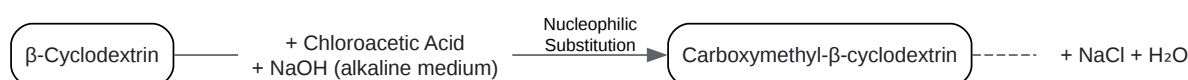
comprehensive overview of the historical development of CM- β -CD, focusing on its synthesis, characterization, and the evolution of its applications.

Synthesis of Carboxymethyl- β -Cyclodextrin

The primary method for synthesizing Carboxymethyl- β -cyclodextrin involves the reaction of β -cyclodextrin with a carboxymethylating agent, most commonly chloroacetic acid, in an alkaline environment.[8] This reaction is known for its mild conditions, procedural simplicity, and high yield.[8]

General Synthesis Pathway

The synthesis of CM- β -CD is typically a nucleophilic substitution reaction where the hydroxyl groups of β -cyclodextrin, activated by a base, attack the electrophilic carbon of the carboxymethylating agent.



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Caption: General synthesis pathway of Carboxymethyl- β -cyclodextrin.

Experimental Protocols

Synthesis of Carboxymethyl- β -cyclodextrin Polymer (β -CDP-COOH)

A method for synthesizing a carboxymethylated β -cyclodextrin polymer has been described.[9]
[10]

- Synthesis of β -CD Polymer (β -CDP):
 - Dissolve 1.0 g of β -CD and one drop of stannous octoate in 10 mL of DMF in a dried 250 mL three-neck round-bottom flask.[9]
 - Dissolve 0.3 g of hexamethylene diisocyanate (HDI) in 5 mL of DMF and add it to the mixture.[9]

- Conduct the reaction at 70°C for 12 hours under a nitrogen atmosphere.[9]
- Precipitate the resulting β -CDP by adding chloroform.[9]
- Collect the precipitate by filtration after several hours and wash it multiple times with triple-distilled water.[9]
- Dry the solid polymer at 60°C in a vacuum.[9]
- Carboxymethylation of β -CDP to form β -CDP-COOH:
 - After the 12-hour reaction between β -CD and HDI, add 0.5 g of NaOH and 0.167 g of monochloroacetic acid to the three-necked flask.[9][10]
 - Continue the reaction at 50°C for 5 hours.[9][10]
 - After cooling to room temperature, dry the product at 60°C in a vacuum.[9][10]
 - Wash the resulting solid product several times with triple-distilled water to remove any unreacted chemicals and then dry it in a vacuum.[9][10]

Quantitative Data on Synthesis

Reactants	Solvent	Temperature (°C)	Time (h)	Yield	Reference
β -CD, Hexamethylene diisocyanate (HDI)	DMF	70	12	-	[9]
β -CDP, Monochloroacetic acid, NaOH	DMF	50	5	High	[8][9]

Characterization and Properties

The successful synthesis and the physicochemical properties of CM- β -CD are confirmed through various analytical techniques.

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the introduction of the carboxymethyl group. In the synthesis of a CM- β -CD polymer, the disappearance of the –N=C=O vibration peak at 2260 cm^{-1} from the HDI crosslinker confirms the formation of the polymer.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR confirms the successful preparation of CM- β -CD polymers.[9] ^1H -NMR is also used to study the inclusion complex formation, where shifts in the resonance of protons inside the cyclodextrin cavity indicate guest molecule inclusion.[6]
- Thermogravimetric Analysis (TGA): TGA can be used to determine the content of bound CM- β -CD on a substrate, such as magnetic nanoparticles.[11]
- Differential Scanning Calorimetry (DSC): DSC is used to confirm complex formation by observing the disappearance of the melting peak of the guest molecule.[6]

Physicochemical Properties of Carboxymethyl- β -cyclodextrin

Property	Value/Description	Reference
Molecular Weight	~1541.2 g/mol (for a specific degree of substitution)	[12]
Appearance	White to off-white powder	-
Solubility	Significantly increased water solubility compared to β -cyclodextrin.[8] The sodium salt form further enhances water solubility.[13] Soluble in water at 50 mg/mL, resulting in a clear, colorless solution.[14]	[8][13][14]
Biocompatibility	Non-toxic and biodegradable, making it safe for pharmaceutical applications. [13] It exhibits a lower hemolysis rate compared to some other derivatives like HP- β -CD.[15]	[13][15]
Complexation Ability	Exhibits strong complexation capabilities with a wide range of hydrophobic molecules.[13] The anionic carboxyl groups can enhance electrostatic interactions with guest molecules.[8]	[8][13]
pH Sensitivity	The carboxyl groups are anionic and can dissociate in weak acid or alkaline environments, which can be useful for pH-responsive drug delivery.[8]	[8]

Evolution of Applications

The unique properties of CM- β -CD have led to its application in a wide array of fields, evolving from analytical chemistry to advanced drug delivery and environmental remediation.

Early Applications

CM- β -CD was utilized in chromatographic separations as early as the 1980s due to its ability to form inclusion complexes, which could be used to separate different compounds.[\[8\]](#)

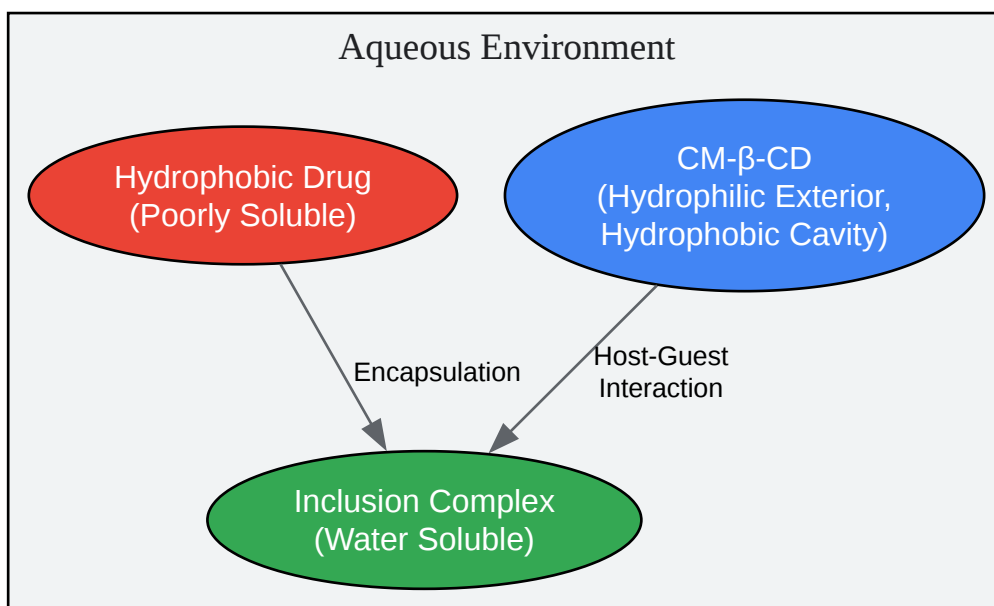
Drug Delivery and Pharmaceutical Applications

The primary application of CM- β -CD is in the pharmaceutical industry as an excipient to improve the properties of active pharmaceutical ingredients (APIs).[\[15\]](#)

- **Enhanced Solubility and Bioavailability:** CM- β -CD is highly effective at increasing the aqueous solubility of poorly water-soluble drugs by forming inclusion complexes.[\[13\]](#)[\[15\]](#)[\[16\]](#) This enhancement in solubility often leads to improved bioavailability.[\[13\]](#)[\[16\]](#) For instance, CM- β -CD complexation has been shown to significantly increase the C_{max}, AUC, and oral bioavailability of famotidine.[\[17\]](#)
- **Controlled and Prolonged Drug Release:** CM- β -CD is a valuable component in developing prolonged-release drug delivery systems, which can reduce dosing frequency and maintain stable drug concentrations.[\[15\]](#)[\[18\]](#) It has been used in the fabrication of hydrogels for the controlled release of drugs like acyclovir.[\[18\]](#)
- **Stabilization of APIs:** It can protect sensitive APIs from degradation pathways such as hydrolysis, oxidation, and photodegradation.[\[13\]](#) A strong stabilizing effect of CM- β -CD against the acidic degradation of famotidine has been observed.[\[17\]](#)
- **Taste Masking:** CM- β -CD is effective in masking the unpleasant taste of oral medications, thereby improving patient compliance.[\[13\]](#)[\[17\]](#)
- **Gene Delivery:** Modified cyclodextrins, including CM- β -CD, have been used in gene delivery systems.[\[19\]](#) They can form polyplexes with DNAzymes for gene suppression applications.[\[19\]](#)

Mechanism of Drug Inclusion Complexation

The hydrophobic inner cavity of the CM- β -CD molecule encapsulates the non-polar drug molecule, while the hydrophilic exterior ensures the solubility of the entire complex in aqueous media.



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Caption: Mechanism of drug inclusion complexation with CM- β -CD.

Quantitative Data on Drug Property Enhancement

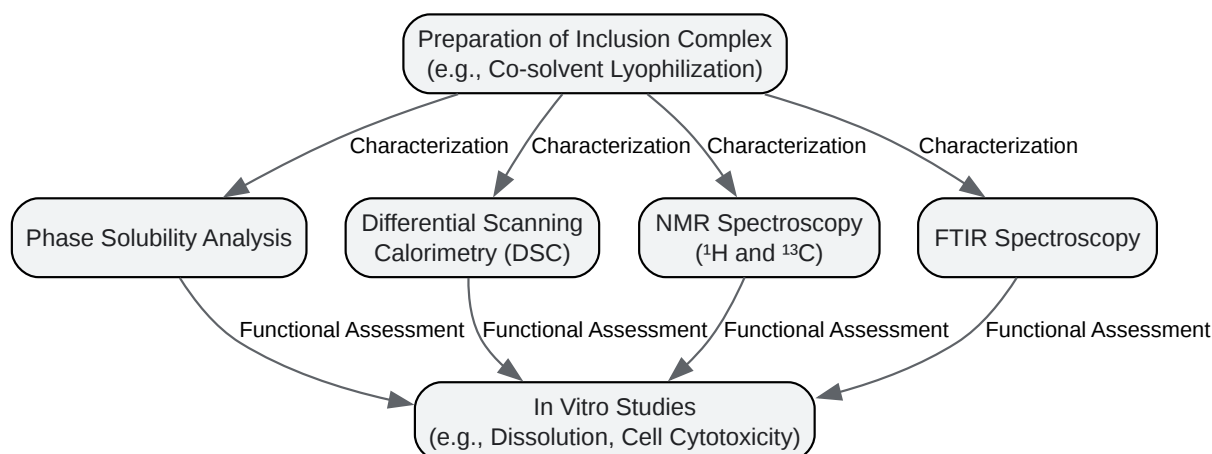
Drug	Property Improved	Quantitative Improvement	Reference
Famotidine	Oral Bioavailability	Significant increase in Cmax and AUC compared to plain drug tablets.	[17]
Gallic Acid	Solubility & Activity	Solubility increased by over 100 times, enhancing activity against Gram-negative bacteria.	[16]
Dexamethasone	Complexation	Forms 1:1 stoichiometry complexes with linear phase solubility profiles.	[20]

Other Applications

- **Environmental Remediation:** CM- β -CD and its polymers are effective in capturing and removing pollutants, such as dyes and organic contaminants, from water.[8][21] A CM- β -CD polymer demonstrated rapid and high-efficiency removal of basic fuchsin dye from water.[22][23]
- **Materials Science:** CM- β -CD is used to create new functional materials. It has been physically crosslinked with chitosan to improve antibacterial activity in hydrogel formulations and grafted onto magnetic nanoparticles for the selective enrichment of glycopeptides.[4][11]

Experimental Workflow for Drug-Cyclodextrin Interaction Studies

A typical workflow to investigate the interaction between a drug and CM- β -CD involves several key steps to prepare and characterize the inclusion complexes.



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Caption: Experimental workflow for studying drug-CM-β-CD interactions.

Recent Advances and Future Perspectives

The historical development of Carboxymethyl-β-cyclodextrin showcases a journey from a simple modified sugar to a highly versatile functional material. Current research continues to expand its applications. Recent advancements focus on the development of sophisticated CM-β-CD-based materials, such as:

- **Nanogels and Hydrogels:** CM-β-CD is being incorporated into smart polymeric networks like nanogels and hydrogels for targeted and stimulus-responsive drug delivery.[4][18]
- **Hybrid Materials:** The conjugation of CM-β-CD with other polymers (e.g., chitosan, carboxymethyl cellulose) and inorganic nanoparticles (e.g., magnetic nanoparticles) is leading to the creation of hybrid materials with synergistic properties for applications in drug delivery, diagnostics, and environmental remediation.[4][11][24]

The future of CM-β-CD lies in its continued exploitation as a building block for multifunctional supramolecular systems. Its biocompatibility, enhanced solubility, and chemical versatility make it a prime candidate for the development of next-generation drug delivery platforms, advanced separation technologies, and novel biomaterials. As research progresses, we can expect to see even more innovative applications of this important cyclodextrin derivative.

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